Ihb cpd

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

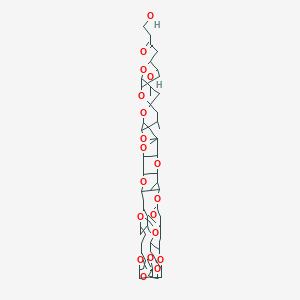

Isohomohalichondrin B is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumoral activity. This compound inhibits GTP binding to tubulin, preventing microtubule assembly, which is crucial for cell division .

Métodos De Preparación

Isohomohalichondrin B is primarily extracted from marine sponges. due to the low concentration of the compound in the sponge, large-scale production through direct extraction is not feasible . Alternative methods include:

Chemical Synthesis: This involves complex multi-step synthetic routes.

Semi-Synthesis: This method combines natural extraction with chemical modifications to enhance yield and purity.

Cell Culture: Culturing sponge cells in controlled environments to produce the compound.

Análisis De Reacciones Químicas

Isohomohalichondrin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

Isohomohalichondrin B has a wide range of scientific research applications:

Mecanismo De Acción

Isohomohalichondrin B exerts its effects by inhibiting GTP binding to tubulin, preventing microtubule assembly. This leads to cell cycle perturbations, mitotic block, and apoptosis in cancer cells . The compound primarily targets the microtubule network, disrupting cell division and leading to cell death .

Comparación Con Compuestos Similares

Isohomohalichondrin B is similar to other polyether macrolides such as halichondrin B and homohalichondrin B. it is unique in its specific inhibition of GTP binding to tubulin and its potent anti-tumoral activity . Other similar compounds include:

Halichondrin B: Another polyether macrolide with similar anti-tumoral activity.

Homohalichondrin B: A related compound with comparable biological activity.

Ecteinascidin 743: A marine-derived compound that disorganizes the microtubule network but does not directly interact with tubulin.

Isohomohalichondrin B stands out due to its unique mechanism of action and its potential as a lead compound for developing new anti-cancer therapies.

Propiedades

Número CAS |

157078-48-3 |

|---|---|

Fórmula molecular |

C61H86O19 |

Peso molecular |

1123.3 g/mol |

InChI |

InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3 |

Clave InChI |

WVWWZNXKZNACRW-UHFFFAOYSA-N |

SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |

SMILES canónico |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |

Sinónimos |

IHB cpd isohomohalichondrin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

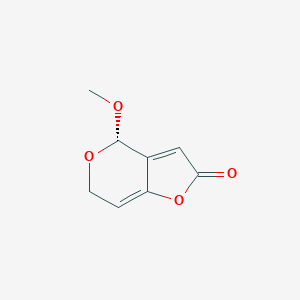

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)

![[4S-(4ALPHA,7BETA,7AALPHA)]-7,7A-DIHYDRO-7-HYDROXY-4-METHOXY-4H-FURO[3,2-C]PYRAN-2(6H)-ONE](/img/structure/B117568.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)